molecular formula C19H23N3O3 B2853714 (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034400-66-1

(2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2853714
CAS RN: 2034400-66-1
M. Wt: 341.411
InChI Key: CKVQKYAUWLCRFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, also known as EPPM, is a chemical compound that has been studied extensively for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of certain receptors involved in tumor growth and proliferation.
Biochemical and Physiological Effects
(2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has also been shown to inhibit the growth and proliferation of cancer cells. In addition, (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone in lab experiments is that it has been extensively studied and its properties are well understood. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone. One area of focus is the development of new synthesis methods that can increase the yield and purity of (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone. Another area of focus is the investigation of (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone's potential use in the treatment of neurological disorders. Finally, there is a need for further research on the mechanism of action of (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, which may provide insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone involves a multistep process that starts with the preparation of 2-ethoxybenzaldehyde and 2-methyl-4-chloropyrimidine. These two compounds are then reacted with piperidine and sodium hydride to form the final product, (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone. The synthesis method has been optimized to increase the yield and purity of (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone.

Scientific Research Applications

(2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(2-ethoxyphenyl)-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-3-24-17-9-5-4-8-16(17)19(23)22-12-6-7-15(13-22)25-18-10-11-20-14(2)21-18/h4-5,8-11,15H,3,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVQKYAUWLCRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=NC(=NC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

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